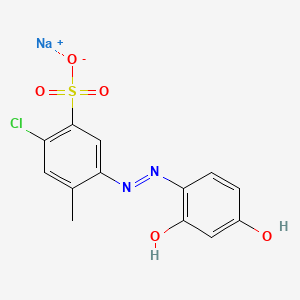

Sodium 3-chloro-6-((2,4-dihydroxyphenyl)azo)toluene-4-sulphonate

Description

Sodium 3-chloro-6-((2,4-dihydroxyphenyl)azo)toluene-4-sulphonate is a synthetic azo compound characterized by:

- A chloro group at position 3 on the toluene ring.

- An azo linkage (-N=N-) connecting the toluene ring to a 2,4-dihydroxyphenyl group.

- A sulphonate group (-SO₃⁻Na⁺) at position 4, enhancing water solubility .

This compound’s structural features make it suitable for applications requiring vibrant color, stability, and solubility, such as in dyes for textiles, cosmetics, or biological staining .

Properties

CAS No. |

95873-56-6 |

|---|---|

Molecular Formula |

C13H10ClN2NaO5S |

Molecular Weight |

364.74 g/mol |

IUPAC Name |

sodium;2-chloro-5-[(2,4-dihydroxyphenyl)diazenyl]-4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H11ClN2O5S.Na/c1-7-4-9(14)13(22(19,20)21)6-11(7)16-15-10-3-2-8(17)5-12(10)18;/h2-6,17-18H,1H3,(H,19,20,21);/q;+1/p-1 |

InChI Key |

AKUPURLVDLRSIW-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)O)O)S(=O)(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-4-aminotoluene in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 2,4-dihydroxybenzene under alkaline conditions to form the azo compound. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide, resulting in the formation of the sodium salt.

Industrial Production Methods: In industrial settings, the production of sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through crystallization or filtration and dried to obtain a stable powder form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.

Reduction: The azo linkage in the compound can be reduced to form the corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles such as sodium hydroxide, ammonia, and thiols are commonly employed.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate is used as a pH indicator and a reagent in analytical chemistry due to its color-changing properties under different pH conditions.

Biology: In biological research, the compound is used as a staining agent for microscopy, helping to visualize cellular components and structures.

Industry: Industrially, sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate is widely used as a dye in textiles, paper, and plastics due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of sodium 3-chloro-6-[(2,4-dihydroxyphenyl)azo]toluene-4-sulfonate primarily involves its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The azo linkage in the compound is responsible for its chromophoric properties, while the sulfonate group enhances its solubility in water. In biological applications, the compound interacts with cellular components through electrostatic and hydrophobic interactions, allowing it to stain specific structures.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Key Observations:

- Chloro vs. Amino Groups: The chloro substituent in the target compound enhances electron-withdrawing effects, improving lightfastness compared to amino-substituted analogs (e.g., 6-[(4-amino-m-tolyl)azo]toluene-3-sulphonic acid) .

- Azo Group Variations : Replacement of the dihydroxyphenyl group with a naphthyl group (e.g., in calcium bis derivatives) shifts absorption spectra, altering color from red to blue tones .

- Counterion Impact : Sodium salts exhibit superior water solubility compared to calcium salts, critical for applications in aqueous formulations .

Functional Performance

- Solubility: The sulphonate group (-SO₃⁻Na⁺) ensures high solubility in polar solvents, a feature shared with CI 20170 but absent in non-sulphonated azo dyes .

- Chelation Potential: The 2,4-dihydroxyphenyl group enables metal chelation, useful in mordant dyeing, unlike dimethylphenyl-substituted analogs (e.g., CI 20170) .

- Stability: The chloro group improves resistance to photodegradation compared to methyl or amino substituents .

Biological Activity

Sodium 3-chloro-6-((2,4-dihydroxyphenyl)azo)toluene-4-sulphonate, a synthetic organic compound, is recognized for its vibrant color properties and is primarily used in dye applications. However, its biological activity has garnered attention in various research contexts, particularly in antimicrobial and cellular staining applications. This article provides an overview of the compound's biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C13H10ClN2NaO5S

- Molecular Weight : 364.74 g/mol

- CAS Number : 95873-56-6

The compound features a sulfonate group, a chloro group, and an azo linkage that contribute to its solubility and chromophoric properties, making it suitable for various applications in biological research.

The biological activity of this compound is largely attributed to its ability to interact with cellular components:

- Chromophoric Properties : The azo linkage allows the compound to absorb specific wavelengths of light, which is essential for staining applications.

- Electrostatic Interactions : The sulfonate group enhances solubility and facilitates interactions with negatively charged cellular components.

- Hydrophobic Interactions : The aromatic structure allows for hydrophobic interactions with lipid membranes and proteins.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results showed varying degrees of inhibition:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

These findings suggest that the compound can serve as a potential antimicrobial agent in clinical settings.

Case Studies

- Staining Applications :

- This compound has been used effectively as a histological stain for identifying specific cellular structures in tissue samples. Its ability to bind selectively to certain proteins enhances visualization under microscopy.

- Antimicrobial Efficacy :

- A comparative study involving various azo compounds found that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an inhibition percentage of approximately 25% at a concentration of 50 µg/mL.

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of this compound and its derivatives:

- Structure-Activity Relationships :

- Modifications to the hydroxyl groups on the aromatic rings have been shown to enhance antimicrobial potency. Compounds with additional electron-withdrawing groups exhibited increased activity against Gram-positive bacteria.

- Synergistic Effects :

- Combining this compound with other antimicrobial agents resulted in synergistic effects, improving overall efficacy against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.